molecular formula C15H10BrN3O5S B13953395 4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid CAS No. 531517-33-6

4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13953395
CAS No.: 531517-33-6
M. Wt: 424.2 g/mol
InChI Key: URFCKVKITRPIII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C15H10BrN3O5S . This compound contains several functional groups, including a bromine atom, a nitro group, a benzoyl group, and a carbamothioylamino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid involves multiple steps, starting with the nitration of benzene to introduce the nitro group. This is followed by bromination to add the bromine atom. The benzoyl group is then introduced through Friedel-Crafts acylation. Finally, the carbamothioylamino group is added through a series of substitution reactions .

Industrial production methods for this compound typically involve large-scale nitration and bromination reactions, followed by purification steps to isolate the desired product. These methods require careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity .

Chemical Reactions Analysis

4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and acyl chlorides for Friedel-Crafts acylation. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity to proteins and other biomolecules .

Comparison with Similar Compounds

Similar compounds to 4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid include:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical properties and applications.

Properties

CAS No.

531517-33-6

Molecular Formula

C15H10BrN3O5S

Molecular Weight

424.2 g/mol

IUPAC Name

4-[(2-bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H10BrN3O5S/c16-12-6-5-10(19(23)24)7-11(12)13(20)18-15(25)17-9-3-1-8(2-4-9)14(21)22/h1-7H,(H,21,22)(H2,17,18,20,25)

InChI Key

URFCKVKITRPIII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=S)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.